molecular formula C21H19N5O3S B274511 2-({[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one

2-({[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one

货号 B274511
分子量: 421.5 g/mol
InChI 键: KYBRFGXAGFHRFA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-({[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one, also known as TAK-063, is a novel benzodiazepine receptor agonist that has been developed as a potential treatment for psychiatric disorders such as anxiety and depression.

科学研究应用

2-({[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one has been extensively studied in preclinical models for its potential use in the treatment of anxiety and depression. In animal studies, this compound has been shown to reduce anxiety-like behavior and improve depressive-like behavior. Additionally, this compound has been shown to have anxiolytic effects in rats subjected to chronic stress.

作用机制

2-({[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one acts as a selective agonist of the benzodiazepine receptor subtype α2/α3, which is involved in the regulation of anxiety and stress responses. By activating this receptor subtype, this compound reduces anxiety-like behavior and improves depressive-like behavior.
Biochemical and Physiological Effects:
This compound has been shown to increase the activity of GABAergic neurotransmission, which is involved in the regulation of anxiety and stress responses. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of mood and cognitive function.

实验室实验的优点和局限性

2-({[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one has several advantages for lab experiments, including its high selectivity for the α2/α3 benzodiazepine receptor subtype and its ability to cross the blood-brain barrier. However, this compound has some limitations, including its relatively short half-life and the need for further studies to determine its safety and efficacy in humans.

未来方向

There are several potential future directions for the study of 2-({[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one. One direction is to further investigate its efficacy in the treatment of anxiety and depression in animal models and to determine its safety and efficacy in humans. Another direction is to investigate its potential use in the treatment of other psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further studies could investigate the molecular mechanisms underlying the effects of this compound on GABAergic neurotransmission and BDNF expression.

合成方法

The synthesis of 2-({[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one involves the reaction of 5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol with 2-chloro-5-nitrobenzoic acid followed by reduction with palladium on carbon in the presence of hydrogen gas. The resulting compound is then treated with trifluoroacetic acid to yield this compound in high yield and purity.

属性

分子式

C21H19N5O3S

分子量

421.5 g/mol

IUPAC 名称

2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]-4H-1,3,4-benzoxadiazepin-5-one

InChI

InChI=1S/C21H19N5O3S/c1-3-12-26-19(14-8-10-15(28-2)11-9-14)23-25-21(26)30-13-18-22-24-20(27)16-6-4-5-7-17(16)29-18/h3-11H,1,12-13H2,2H3,(H,24,27)

InChI 键

KYBRFGXAGFHRFA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC3=NNC(=O)C4=CC=CC=C4O3

规范 SMILES

COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC3=NNC(=O)C4=CC=CC=C4O3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。